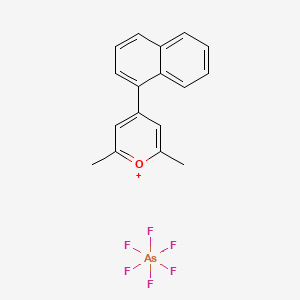
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is an organic compound with the molecular formula C13H10BrF3O This compound is characterized by the presence of a naphthalene ring substituted with a bromo group and a trifluoromethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes bromination to introduce a bromo group at the desired position.
Introduction of Trifluoromethoxyethyl Group: The bromo-naphthalene intermediate is then reacted with a trifluoromethoxyethylating agent under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing bromine or a brominating agent in the presence of a catalyst to achieve efficient bromination of naphthalene.
Trifluoromethoxyethylation: Employing a trifluoromethoxyethylating reagent under optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(trifluoromethoxy)benzene: Similar structure but lacks the naphthalene ring.
2-(2-Bromoethyl)naphthalene: Similar structure but lacks the trifluoromethoxy group.
1-(Trifluoromethoxy)naphthalene: Similar structure but lacks the bromoethyl group.
Uniqueness
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is unique due to the combination of the bromo and trifluoromethoxyethyl groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10BrF3O |
|---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
2-[2-bromo-1-(trifluoromethoxy)ethyl]naphthalene |
InChI |
InChI=1S/C13H10BrF3O/c14-8-12(18-13(15,16)17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
InChI Key |
JJQAQDBNFAQHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CBr)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
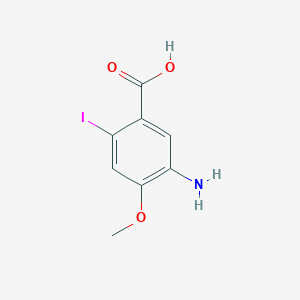
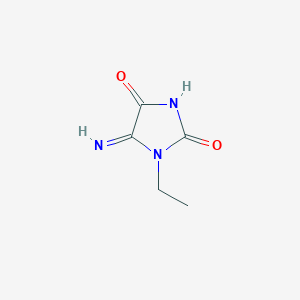
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
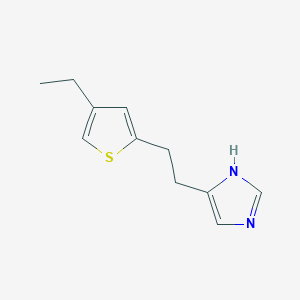
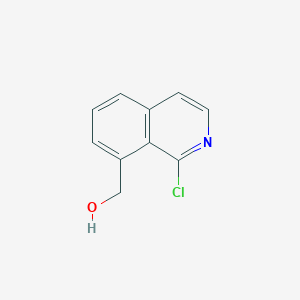
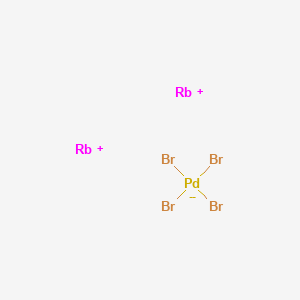
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)

